Ficusal

Description

Properties

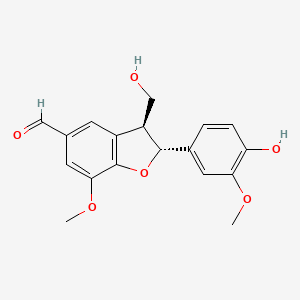

Molecular Formula |

C18H18O6 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |

InChI |

InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1 |

InChI Key |

FHRVWMUANLCTEE-DYVFJYSZSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O |

Synonyms |

ficusal |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Ficusal exhibits a range of pharmacological activities that make it a subject of interest in medicinal research. These properties include:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. A study emphasized the potential of Ficus species, including those containing this compound, in managing oxidative stress through their bioactive compounds .

- Antimicrobial Effects : Research indicates that extracts from Ficus species demonstrate antimicrobial activity against various pathogens. For instance, Ficus religiosa exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may contribute to these effects .

- Anti-inflammatory and Analgesic Properties : Studies have reported that compounds from the Ficus genus can alleviate inflammation and pain. This is particularly relevant in developing treatments for chronic inflammatory conditions .

- Neuroprotective Effects : Recent findings suggest that this compound may offer neuroprotective benefits by modulating pathways involved in neurodegeneration. This includes the activation of antioxidant pathways and inhibition of apoptotic signaling .

Antioxidant Potential

A critical review highlighted the antioxidant potential of various Ficus species, supporting their inclusion in health policies aimed at managing oxidative stress. The study provides a foundation for further research into the antioxidant domain of this compound and its derivatives .

Antimicrobial Research

In a comprehensive review of the Ficus genus, researchers compiled data from numerous studies demonstrating the antimicrobial efficacy of Ficus extracts. Notably, extracts from Ficus religiosa were effective against several bacterial strains, reinforcing the potential application of this compound in developing new antimicrobial agents .

Neuroprotective Mechanisms

A study exploring the neuroprotective effects of sacred Ficus species found that certain bioactive compounds could improve cognitive functions and reduce neuroinflammation. This research underscores the therapeutic potential of this compound in treating neurodegenerative diseases .

Data Tables

Preparation Methods

Source Material and Pretreatment

This compound is naturally occurring in hazelnut shells, a byproduct of the food industry. The shells are typically dried at 40–50°C for 48 hours to reduce moisture content, then ground to a particle size of 0.5–1.0 mm to maximize surface area for solvent interaction.

Solvent Extraction and Fractionation

The primary extraction involves polar solvents due to this compound’s phenolic nature. A standardized protocol uses 70% ethanol (v/v) at a 1:10 solid-to-solvent ratio, with agitation at 150 rpm for 2 hours at 60°C. Post-filtration, the crude extract is concentrated under reduced pressure (40°C, 0.1 bar) and fractionated via liquid-liquid partitioning:

-

Ethyl acetate fraction : Enriches low-polarity phenolics, including this compound.

-

Aqueous fraction : Retains higher-polarity compounds.

Chromatographic Purification

Final isolation employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (250 × 4.6 mm, 5 μm). Elution uses a gradient of 0.1% formic acid in water (A) and acetonitrile (B):

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 10 | 1.0 |

| 30 | 50 | 1.0 |

| 35 | 100 | 1.0 |

Fractions collected at 22–24 minutes exhibit this compound purity >95%, as confirmed by UV-Vis at 280 nm.

Synthetic Routes to this compound

Diels-Alder Cycloaddition Strategy

Patent literature describes a scalable synthesis via [4+2] cycloaddition between bisfuranic precursors and dienophiles.

Bisfuranic Precursor Preparation

Furfuryl alcohol dimerization under acidic conditions (H2SO4, 0.5 M, 80°C, 4 h) yields 2,2'-difurylpropane, a key intermediate.

Reaction with Dienophiles

The dienophile dimethyl acetylenedicarboxylate (2.1 mL, 1.2 equiv) reacts with 2,2'-difurylpropane (1 g) at 110°C for 2 hours, followed by 150°C for 30 minutes under inert atmosphere. The crude product is purified by flash chromatography (silica gel, hexane/ethyl acetate 3:1) to yield this compound as a light yellow gum (88% yield).

Microwave-Assisted Optimization

Alternative conditions using microwave irradiation (190°C, 1 h) in N-methyl-2-pyrrolidone (NMP) with Cu2O/phenanthroline catalysis reduce reaction time by 50% while maintaining yield.

Comparative Analysis of Preparation Methods

Structural Characterization and Validation

Spectroscopic Profiling

Q & A

How can researchers formulate a focused research question on Ficusal’s pharmacological properties?

Category: Basic

Answer:

A well-structured research question should align with the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- “How does this compound (intervention) modulate inflammatory pathways (outcome) in murine models (population) compared to standard NSAIDs (comparison) over a 28-day exposure period (time)?”

This approach ensures specificity, testability, and alignment with existing literature gaps . Preliminary literature reviews should prioritize recent studies to identify under-explored mechanisms or contradictory findings .

What experimental design considerations are critical for synthesizing and characterizing this compound?

Category: Basic

Answer:

Key considerations include:

- Reproducibility: Document synthesis protocols (e.g., solvent systems, reaction temperatures) in detail, adhering to guidelines for reporting new compounds (e.g., NMR purity >95%, HRMS data) .

- Controls: Include positive/negative controls (e.g., known inhibitors) to validate assay specificity.

- Blinding: Use double-blinding in biological assays to minimize bias .

For novel derivatives, provide full spectroscopic characterization and comparative data with structurally related compounds .

How should researchers address contradictions in spectroscopic data during this compound’s structural elucidation?

Category: Advanced

Answer:

Contradictions (e.g., conflicting NMR or X-ray crystallography results) require:

- Iterative validation: Repeat experiments under standardized conditions to rule out technical variability.

- Multi-method corroboration: Cross-validate using complementary techniques (e.g., FTIR for functional groups, computational docking for stereochemical alignment) .

- Peer consultation: Engage crystallography or spectroscopy experts to re-examine data interpretation . Document discrepancies transparently in supplementary materials .

What strategies optimize purification methods for this compound using computational modeling?

Category: Advanced

Answer:

Advanced approaches include:

- Molecular dynamics simulations: Predict solubility profiles and crystallization conditions based on this compound’s Hansen solubility parameters.

- Machine learning: Train models on existing solubility datasets of analogous compounds to recommend solvent systems .

- Hybrid validation: Combine computational predictions with small-scale experimental trials (e.g., HPLC-MS purity checks) .

How to conduct a systematic literature review on this compound’s mechanisms of action?

Category: Basic

Answer:

- Database selection: Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., “this compound AND (anti-inflammatory OR apoptosis)”).

- Inclusion/exclusion criteria: Filter studies by assay type (e.g., in vitro vs. in vivo), dosage ranges, and statistical rigor.

- Gap analysis: Tabulate conflicting results (e.g., IC50 variability across cell lines) to identify under-studied pathways .

How to ensure ethical compliance in this compound’s in vivo toxicity studies?

Category: Advanced

Answer:

- IACUC protocols: Adhere to the “3Rs” (Replacement, Reduction, Refinement) for animal welfare.

- Dose justification: Base initial doses on in silico LD50 predictions and subchronic pilot studies .

- Data transparency: Report attrition rates, adverse events, and euthanasia criteria in supplementary materials .

What interdisciplinary approaches enhance this compound’s therapeutic profiling?

Category: Advanced

Answer:

- Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Integrate metabolomics data (e.g., hepatic clearance rates) with efficacy outcomes .

- Collaborative frameworks: Partner with computational chemists for QSAR analysis and clinicians for translational relevance .

- Ethnopharmacology: Investigate traditional uses of this compound’s source plant to identify novel bioactivities .

How to validate analytical methods for quantifying this compound in biological matrices?

Category: Basic

Answer:

Follow ICH Q2(R1) guidelines for method validation:

- Linearity: Test across 50–150% of expected concentration ranges.

- Recovery rates: Spike this compound into plasma/serum to assess extraction efficiency (>80% acceptable).

- Stability: Evaluate freeze-thaw cycles and long-term storage conditions .

How to resolve cross-species metabolic pathway discrepancies for this compound?

Category: Advanced

Answer:

- Comparative metabolomics: Use LC-HRMS to map species-specific metabolites (e.g., murine vs. human liver microsomes).

- Enzyme inhibition assays: Test CYP450 isoform interactions to explain variability .

- Iterative hypothesis testing: Refine metabolic models based on in vitro-in vivo extrapolation (IVIVE) data .

What are the key elements for reporting this compound’s experimental procedures in publications?

Category: Basic

Answer:

- Materials: Specify suppliers, purity grades, and batch numbers for reagents.

- Instrumentation: Detail model numbers, software versions, and calibration protocols.

- Data deposition: Upload raw spectral data to repositories (e.g., ChemSpider) and cite accession numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.